Ethyl 4-ethoxy-2-nitrobenzoate
Description
Contextualization within Benzoate (B1203000) Ester Derivatives
The presence of the ester group allows for reactions such as hydrolysis to the corresponding carboxylic acid or transesterification. The positions of the substituents on the aromatic ring are crucial. In the case of Ethyl 4-ethoxy-2-nitrobenzoate, the substituents are at positions 1 (ester), 2 (nitro), and 4 (ethoxy). This specific arrangement dictates the electronic distribution within the ring and, consequently, its chemical behavior.
Significance of Nitro and Ether Functionalities in Aromatic Systems for Chemical Research
The nitro group (NO₂) is a powerful electron-withdrawing group. wikipedia.org Its presence in an aromatic ring significantly deactivates the ring towards electrophilic substitution, making such reactions less favorable. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution, a key reaction in the synthesis of many complex molecules. wikipedia.org The nitro group's ability to be reduced to an amino group (NH₂) is a cornerstone of synthetic organic chemistry, providing a gateway to a vast array of other functionalities. wikipedia.org Nitroaromatic compounds have been historically important as precursors for dyes and explosives and continue to be valuable reagents for creating complex target molecules. scispace.com
Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally less reactive than many other functional groups. solubilityofthings.com In an aromatic system, an alkoxy group (like the ethoxy group, -OCH₂CH₃) acts as an electron-donating group through resonance, which can influence the reactivity of the aromatic ring. The presence of both a strong electron-withdrawing group (nitro) and an electron-donating group (ethoxy) on the same aromatic ring, as seen in this compound, creates a complex electronic environment. This push-pull system can lead to unique reactivity and spectroscopic properties.
Overview of Research Trajectories for Multifunctional Aromatic Esters
Multifunctional aromatic esters, those bearing several different functional groups, are of significant interest in several areas of chemical research. Their diverse functionalities allow them to serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comnih.gov For instance, the strategic placement of different groups on a benzene (B151609) ring can be used to fine-tune the electronic and steric properties of a molecule, which is a key aspect of modern drug design.
Research in this area often focuses on developing new synthetic methodologies to access these complex molecules efficiently and selectively. nih.gov Another major research direction is the exploration of their utility as intermediates in the synthesis of more complex target molecules. For example, compounds similar in structure to this compound have been used in the synthesis of various biologically active compounds. chemicalbook.com The development of crosslinkable aromatic polyesters for high-performance materials is another active area of research. rsc.org
Chemical Profile of this compound
| Property | Value |
| CAS Number | 342045-81-2 bldpharm.com |
| Molecular Formula | C₁₁H₁₃NO₅ |
| Molecular Weight | 239.22 g/mol |
This table presents some of the basic chemical properties of this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
342045-81-2 |
|---|---|
Molecular Formula |
C11H13NO5 |
Molecular Weight |
239.22g/mol |
IUPAC Name |
ethyl 4-ethoxy-2-nitrobenzoate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-8-5-6-9(11(13)17-4-2)10(7-8)12(14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
NGISVMHTXLYNAP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Ethoxy 2 Nitrobenzoate
Esterification Pathways for Benzoic Acid Derivatives
The formation of the ethyl ester from a corresponding benzoic acid precursor, such as 4-ethoxy-2-nitrobenzoic acid, is a critical step in the synthesis. This transformation is most commonly achieved through acid-catalyzed esterification.
Fischer-Speier esterification is a classical and widely used method for preparing esters by refluxing a carboxylic acid and an alcohol with an acid catalyst. wikipedia.org In the context of synthesizing Ethyl 4-ethoxy-2-nitrobenzoate, the precursor 4-ethoxy-2-nitrobenzoic acid would be reacted with an excess of ethanol (B145695).
The reaction is an equilibrium process, and its mechanism involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Nucleophilic attack of the alcohol (ethanol) on the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton transfer from the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of water to form a protonated ester. masterorganicchemistry.com
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
Commonly used acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, a large excess of the alcohol (ethanol) is typically used, which also serves as the solvent. masterorganicchemistry.comoperachem.com Alternatively, the water produced during the reaction can be removed, for instance, by using a Dean-Stark apparatus with an azeotropic solvent like toluene. wikipedia.orgoperachem.com Reaction times can range from 1 to 10 hours at temperatures between 60–110 °C. wikipedia.org
While Fischer esterification is robust, several alternative methods have been developed to overcome its limitations, such as the need for harsh acidic conditions or long reaction times. These modern techniques often offer milder conditions, higher yields, and greater chemoselectivity.
Dehydrating Agents: A newer condensation reaction utilizes 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine (B128534) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). This method allows for the synthesis of esters from nearly equimolar amounts of carboxylic acids and alcohols under mild, room-temperature conditions, achieving high yields and accommodating acid-sensitive substrates. organic-chemistry.org
Zeolite Catalysts and Irradiation: For the esterification of 4-nitrobenzoic acid with ethanol, nanoporous acid catalysts such as the hydrogen forms of natural zeolites have been employed. scirp.org The reaction can be further promoted by ultrasound or microwave irradiation, representing a more environmentally friendly, solvent-free approach. scirp.org
Dimethyl Carbonate (DMC): DMC has emerged as a green methylating agent, and its use can be extended to ethylation. Base-catalyzed esterification using catalysts like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a viable alternative to traditional methods, with methanol (B129727) and CO₂ as the only byproducts in methylation processes. smith.edu
Mitsunobu Reaction: Though it typically involves inversion of configuration at the alcohol's stereocenter, the Mitsunobu reaction is a powerful esterification method. A recent variation uses nitrosobenzene (B162901) and triphenylphosphine (B44618) as reagents, proceeding under very mild conditions (0 °C) to afford esters in moderate yields. acs.org
| Method | Catalyst/Reagent System | Key Advantages | Typical Conditions | Reference |
|---|---|---|---|---|
| Fischer-Speier Esterification | H₂SO₄ or p-TsOH | Low cost, simple procedure | Excess ethanol, reflux (60-110 °C) | wikipedia.org |
| Anhydride Condensation | 2-Methyl-6-nitrobenzoic anhydride / DMAP | High chemoselectivity, mild conditions | Equimolar reagents, room temperature | organic-chemistry.org |
| Zeolite Catalysis | H-form natural zeolites (e.g., H-MOR) | Heterogeneous catalyst, eco-friendly | Ultrasound or microwave irradiation | scirp.org |
| Mitsunobu Reaction | Nitrosobenzene / Triphenylphosphine | Very mild conditions, good for sensitive substrates | 0 °C in acetonitrile | acs.org |
Aromatic Substitution Reactions for Nitro Group Introduction
The introduction of the nitro (-NO₂) group onto the aromatic ring is a key step, typically achieved via electrophilic aromatic substitution. The position of nitration is governed by the directing effects of the substituents already present on the benzene (B151609) ring.
To synthesize this compound, the nitro group must be directed to the C2 position. If the starting material is ethyl 4-ethoxybenzoate, the directing effects of the two substituents must be considered. The ethoxy group (-OEt) at C4 is a strongly activating, ortho, para-directing group due to its +M (mesomeric) effect. The ethyl ester group (-COOEt) at C1 is a deactivating, meta-directing group.
The powerful activating effect of the ethoxy group dominates the directing influence. Since the para position is blocked, the ethoxy group directs incoming electrophiles to its ortho positions, which are C3 and C5. Nitration of ethyl 4-ethoxybenzoate would therefore be expected to yield primarily ethyl 4-ethoxy-3-nitrobenzoate.
Achieving the desired 2-nitro substitution requires a different synthetic strategy. A plausible route involves starting with a precursor where the desired regiochemistry is already established or favored, such as 4-hydroxy-2-nitrobenzoic acid, which can then be subjected to etherification and esterification. Another approach is the nitration of 4-chlorobenzoic acid to yield 4-chloro-2-nitrobenzoic acid, followed by subsequent nucleophilic aromatic substitution of the chloro group with ethoxide and esterification. chemicalbook.com
Regardless of the specific precursor, controlling the conditions of the nitration reaction is crucial for maximizing the yield of the desired isomer and minimizing the formation of byproducts from over-nitration or alternative substitution patterns.
Nitrating Agent: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid". Sulfuric acid acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Temperature Control: Aromatic nitration is a highly exothermic reaction. Maintaining a low temperature, typically between 0°C and 5°C, is critical to control the reaction rate, prevent thermal runaway, and improve the regioselectivity. vulcanchem.com
Acid Ratio and Concentration: The ratio of sulfuric acid to nitric acid (N/S) and their concentrations influence the reaction rate and selectivity. Optimizing this ratio can be crucial for achieving high conversion of the starting material. soton.ac.uk
Continuous Flow Technology: Modern approaches utilize continuous flow microreactors for nitration. soton.ac.uk This technology offers superior control over reaction parameters like temperature and mixing, enhancing safety and often improving yield and selectivity compared to conventional batch reactors. soton.ac.uk
| Parameter | Condition/Method | Purpose | Reference |
|---|---|---|---|
| Reagent | Mixed Acid (HNO₃/H₂SO₄) | Generates the active electrophile (NO₂⁺) | |
| Temperature | Low (e.g., 0–5 °C) | Controls exothermicity, improves selectivity, prevents over-nitration | vulcanchem.com |
| Acid Ratio (N/S) | Optimized for specific substrate | Maximizes conversion and selectivity | soton.ac.uk |
| Reaction Technology | Continuous flow microreactor | Enhances safety, process control, and space-time yield | soton.ac.uk |
Etherification Processes for Ethoxy Group Incorporation
The introduction of the ethoxy group is typically accomplished by forming an ether bond with a hydroxyl-substituted precursor, such as ethyl 4-hydroxy-2-nitrobenzoate.
The Williamson ether synthesis is the traditional and most common method for this transformation. It involves the reaction of a deprotonated alcohol (an alkoxide) with a suitable organohalide. In this case, a phenolic precursor like ethyl 4-hydroxy-2-nitrobenzoate would first be deprotonated with a base to form a more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an ethylating agent.
Precursor: A hydroxyl-substituted aromatic ring (e.g., ethyl 4-hydroxy-2-nitrobenzoate).
Base: A suitable base is used to deprotonate the phenolic hydroxyl group. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).
Ethylating Agent: An electrophilic source of an ethyl group is required. Ethyl bromide (EtBr) or diethyl sulfate (B86663) ((Et)₂SO₄) are frequently used.
Solvent: An anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is typically used to facilitate the reaction.
An innovative, catalyst-free alternative for etherification has been reported involving light-enabled denitrative etherification. researchgate.net This method allows for the conversion of a nitroarene, such as a dinitro- or nitrobenzonitrile derivative, directly into an ethoxy-substituted arene. The reaction proceeds at room temperature under irradiation from white LED light, using an alcohol as the ethoxide source in the presence of a base like NaOH. researchgate.net This approach represents a significant advancement in green chemistry by avoiding metal catalysts and harsh conditions.
Williamson Ether Synthesis and Related Approaches
The Williamson ether synthesis is a robust and widely utilized method for preparing ethers, including aryl alkyl ethers like this compound. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.org In the context of synthesizing the target compound, this methodology involves the reaction of an ethyl 4-hydroxy-2-nitrobenzoate salt (a phenoxide) with an ethylating agent.
The first step is the deprotonation of the phenolic hydroxyl group of ethyl 4-hydroxy-2-nitrobenzoate using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this transformation include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). youtube.com The resulting phenoxide then acts as a nucleophile, attacking the electrophilic ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄), to displace the halide or sulfate leaving group and form the desired ether linkage.
To enhance reaction rates and efficiency, particularly in biphasic systems, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed. youtube.comnumberanalytics.com This catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the ethylating agent resides.
| Parameter | Condition | Purpose | Reference |
| Precursor | Ethyl 4-hydroxy-2-nitrobenzoate | Source of the aromatic scaffold and nucleophile | |
| Base | K₂CO₃, NaOH, NaH | Deprotonates the phenolic -OH to form a potent nucleophile | youtube.com |
| Ethylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate | Provides the ethyl group for the ether linkage | masterorganicchemistry.com |
| Solvent | Acetone, Dimethylformamide (DMF) | Provides a medium for the reaction | researchgate.net |
| Catalyst (Optional) | Tetrabutylammonium bromide (Phase-Transfer Catalyst) | Improves reaction rate in heterogeneous mixtures | numberanalytics.com |
| Temperature | Room Temperature to Reflux | Controls reaction rate | researchgate.net |
Alkylation of Phenolic Precursors
The alkylation of phenolic precursors is a fundamental method for forming aryl ethers and is the cornerstone for synthesizing this compound. The most direct phenolic precursor is ethyl 4-hydroxy-2-nitrobenzoate. The alkylation of this intermediate is effectively a Williamson ether synthesis.
The process involves treating ethyl 4-hydroxy-2-nitrobenzoate with an ethyl halide (e.g., ethyl bromide) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). researchgate.net The base deprotonates the phenol (B47542), and the resulting phenoxide undergoes an SN2 reaction with the ethyl halide.
An alternative to the Williamson synthesis is the Mitsunobu reaction, which can also achieve the alkylation of phenolic hydroxyl groups. This reaction typically uses a phosphine (B1218219) reagent, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by an external nucleophile, or in this case, to facilitate reaction with ethanol. However, for simple etherifications like this, the Williamson method is generally more common and atom-economical.
Convergent and Linear Synthesis Strategies
The assembly of a molecule with multiple functional groups like this compound can be approached through different strategic plans, primarily linear and convergent syntheses.
A linear synthesis involves the sequential modification of a single starting material through a series of reactions until the final product is formed. This is the most straightforward and logical approach for this target molecule.
A convergent synthesis , in contrast, involves preparing different fragments of the molecule separately and then combining them in the final steps. While often more efficient for highly complex molecules, a convergent approach is less practical for a relatively small structure like this compound.
Stepwise Functionalization of Aromatic Scaffolds
A linear synthetic route is the most practical method for preparing this compound. The key is the specific sequence of reactions—esterification, nitration, and etherification—to ensure the correct arrangement of substituents on the benzene ring. A highly plausible route begins with a commercially available precursor, 4-hydroxy-2-nitrobenzoic acid .
The proposed linear sequence is as follows:
Esterification: The carboxylic acid group of 4-hydroxy-2-nitrobenzoic acid is converted to an ethyl ester. This is typically achieved through Fischer esterification, reacting the acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or by using reagents like thionyl chloride (SOCl₂) followed by ethanol. This step yields the key intermediate, ethyl 4-hydroxy-2-nitrobenzoate .
Etherification: The phenolic hydroxyl group of ethyl 4-hydroxy-2-nitrobenzoate is then alkylated to form the ethoxy group. This is accomplished using the Williamson ether synthesis as described previously (Section 2.3.1), reacting the phenol with an ethylating agent in the presence of a base to give the final product, This compound .
An alternative linear route could involve etherification prior to esterification.
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods, and the synthesis of this compound can be adapted to incorporate such principles.
Application of Ultrasound-Assisted Reactions
Ultrasound irradiation has emerged as a valuable green chemistry tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions. numberanalytics.comresearchgate.net This technique, known as sonochemistry, enhances mass transfer and mixing in heterogeneous systems through acoustic cavitation.
Both key steps in the proposed synthesis of this compound can benefit from ultrasound assistance:
Ultrasound-Assisted Esterification: Studies on the esterification of similar compounds, such as 4-nitrobenzoic acid, have shown that ultrasound irradiation (e.g., 37 kHz) can significantly enhance the reaction rate. scirp.org Applying this to the esterification of 4-hydroxy-2-nitrobenzoic acid could reduce the need for prolonged heating and large excesses of solvent.
Ultrasound-Assisted Williamson Ether Synthesis: The Williamson ether synthesis, especially when run under phase-transfer conditions, can be accelerated by ultrasound. numberanalytics.comrsc.org The intense mixing created by sonication improves the contact between the aqueous phenoxide solution and the organic phase containing the alkyl halide, potentially eliminating the need for a phase-transfer catalyst and reducing reaction times. rsc.org
| Reaction Step | Green Alternative | Benefit | Reference |
| Esterification | Ultrasound-assisted Fischer esterification | Faster reaction, milder conditions, reduced energy consumption. | scirp.org |
| Etherification | Ultrasound-assisted Williamson ether synthesis | Higher yields, shorter reaction times, potential to eliminate phase-transfer catalyst. | numberanalytics.comrsc.org |
Microwave-Assisted Organic Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a significant tool in chemical synthesis, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. simsonpharma.com The primary mechanism involves the efficient heating of materials through dielectric loss, which depends on the ability of a substance to absorb microwave energy and convert it into heat. evitachem.com
While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the available literature, the well-documented synthesis of the closely related compound, Ethyl 4-nitrobenzoate (B1230335), offers a valuable model. The esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out under microwave irradiation. scirp.org In a typical procedure, 4-nitrobenzoic acid is reacted with ethanol, and the mixture is subjected to microwave irradiation at a specific power and for a short duration.
This method is notable for being environmentally friendly as it can often be performed without a solvent. The application of microwaves in synergy with ultradispersed zeolite catalysts has also been shown to have a synergistic effect, increasing the reaction rate and yield.
Table 1: Microwave-Assisted Synthesis of Ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and Ethanol
| Parameter | Value |
| Microwave Frequency | 2450 MHz |
| Microwave Power | 300 W |
| Reaction Time | 2 hours |
| Reactants | 4-nitrobenzoic acid, Ethanol |
| Atmosphere | Argon |
| Conversion of 4-nitrobenzoic acid | up to 70% |
| Yield of Ethyl 4-nitrobenzoate | up to 67% |
This table presents data for the synthesis of Ethyl 4-nitrobenzoate, a structural analog of this compound, to illustrate the potential of microwave-assisted synthesis.
Given these findings, it is highly probable that the esterification of 4-ethoxy-2-nitrobenzoic acid with ethanol could be significantly enhanced by employing microwave irradiation, likely leading to a rapid and efficient synthesis of this compound.
Heterogeneous Catalysis with Zeolite-Based Systems
Heterogeneous catalysis using zeolites is a cornerstone of green chemistry, offering advantages such as catalyst reusability, ease of product separation, and high selectivity. Zeolites are crystalline aluminosilicates with a well-defined porous structure, and their acidic properties can be tailored for various catalytic applications, including esterification.
In these studies, various hydrogen forms of natural zeolites, such as H-CL, H-MOR, H-HEU-M, and H-PHI, have been employed as solid acid catalysts. The research highlights that the catalytic activity is influenced by the particle size of the zeolite, with ultradispersed crystallites (290 - 480 nm) showing higher conversion rates and yields compared to micrometric crystallites. This "size effect" is attributed to the increased surface area and accessibility of active sites in the smaller particles.
The reaction is typically carried out by heating a mixture of the carboxylic acid, ethanol, and the zeolite catalyst under an inert atmosphere. scirp.org
Table 2: Heterogeneous Catalysis with Zeolite-Based Systems for the Synthesis of Ethyl 4-nitrobenzoate
| Catalyst | Catalyst Particle Size | 4-nitrobenzoic acid Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) | Selectivity (%) |
| H-MOR (micrometric) | 4.8 - 7.0 µm | ~45-49 | ~40 | >90 |
| H-HEU-M (micrometric) | 4.8 - 7.0 µm | ~45-49 | ~40 | >90 |
| H-MOR (ultradispersed) | 290 - 480 nm | ~70 | ~67 | >90 |
| H-HEU-M (ultradispersed) | 290 - 480 nm | ~70 | ~67 | >90 |
This table showcases data for the synthesis of Ethyl 4-nitrobenzoate, an analog of this compound, demonstrating the potential efficacy of zeolite-based catalysts.
Furthermore, a synergistic effect is observed when heterogeneous catalysis with zeolites is combined with microwave irradiation, leading to even higher conversions and yields. Based on these findings, it is reasonable to expect that the use of acidic zeolites, particularly in their ultradispersed form, would be an effective and environmentally benign method for the synthesis of this compound from its corresponding carboxylic acid.
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Ethoxy 2 Nitrobenzoate
Reactivity of the Nitro Group
The nitro group (-NO₂) is a powerful electron-withdrawing substituent that significantly influences the chemical properties of the aromatic ring and is itself a site of important chemical transformations.
Reduction Pathways and Transformations (e.g., to Amino Group)
The most prominent reaction of the nitro group on an aromatic ring is its reduction to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to aromatic amines which are valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. The reduction of nitroarenes can proceed through various pathways, often involving nitroso and hydroxylamine (B1172632) intermediates. almacgroup.com
Catalytic hydrogenation is a widely employed method for this reduction due to its efficiency and clean reaction profile. Common catalysts include palladium on carbon (Pd/C), platinum, or nickel. google.com The reaction is typically carried out under a hydrogen atmosphere. For instance, the reduction of ethyl p-nitrobenzoate has been successfully achieved using Pd/Sibunit catalysts, demonstrating high efficiency. researchgate.net Another method involves the use of reducing metals in an acidic medium, such as tin and hydrochloric acid or stannous chloride. google.com A process for a structurally similar compound, ethyl 4,5-bis-(2-methoxyethoxy)-2-nitrobenzoate, utilizes stannous chloride for the nitro group reduction. google.com Furthermore, reactions using indium powder in aqueous ethanol (B145695) with ammonium (B1175870) chloride have also proven effective for reducing ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) in high yield. orgsyn.org
The general mechanism for the catalytic hydrogenation of a nitroaromatic compound to an aniline (B41778) is believed to occur via one of two main pathways. One path involves the direct, stepwise addition of hydrogen, proceeding through nitroso and hydroxylamine intermediates. almacgroup.com The alternative "condensation" pathway involves a reaction between the nitroso and hydroxylamine intermediates to form an azoxy derivative, which is then successively reduced to azo, hydrazo, and finally the amino compounds. almacgroup.com Studies on the hydrogenation of ethyl 4-nitrobenzoic acid on palladium catalysts suggest the reaction proceeds directly without the accumulation of intermediate products. orientjchem.org
Table 1: Selected Methods for the Reduction of Aromatic Nitro Esters
| Reducing Agent/Catalyst | Substrate Example | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Indium powder, NH₄Cl | Ethyl 4-nitrobenzoate | Ethanol/Water, Reflux | Ethyl 4-aminobenzoate | 90% | orgsyn.org |
| Pd/C, H₂ | Methyl 4-methyl-3,5-dinitrobenzoate | Ethanol, 50 psi H₂ | Methyl 3-amino-4-methyl-5-nitrobenzoate | 90% | |
| Stannous chloride | Ethyl 4,5-bis-(2-methoxyethoxy)-2-nitrobenzoate | Organic solvent | Ethyl 2-amino-4,5-bis-(2-methoxyethoxy)benzoate | Not specified | google.com |
| Iron powder, Acetic acid | Methyl 4-methyl-3,5-dinitrobenzoate | Acetic acid, Ambient temp. | Methyl 3-amino-4-methyl-5-nitrobenzoate | 91.6% |
Role in Electron-Withdrawing Effects on the Aromatic Ring
The nitro group is one of the most powerful electron-withdrawing groups encountered in organic chemistry. aiinmr.com Its effect stems from two primary mechanisms: the inductive effect and the resonance effect. minia.edu.eglibretexts.org
Inductive Effect: The nitrogen atom in the nitro group bears a formal positive charge and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework. minia.edu.eg
Resonance Effect: The nitro group can delocalize the π-electrons of the benzene (B151609) ring onto its oxygen atoms. minia.edu.eg This places a positive charge within the ring, particularly at the ortho and para positions, further decreasing the ring's electron density.
Table 2: Electronic Effects of Substituents on the Aromatic Ring
| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |
|---|---|---|---|
| Nitro (-NO₂) | Strongly withdrawing | Strongly withdrawing | Strongly deactivating |
| Ethoxy (-OCH₂CH₃) | Withdrawing | Strongly donating | Activating |
| Ethyl Carboxylate (-COOCH₂CH₃) | Withdrawing | Withdrawing | Deactivating |
Reactivity of the Ester Functionality
The ethyl ester group (-COOCH₂CH₃) is a derivative of a carboxylic acid and undergoes characteristic reactions at the carbonyl carbon, most notably nucleophilic acyl substitution.
Hydrolysis Kinetics and Mechanisms
Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.orgmasterorganicchemistry.com The mechanism is a nucleophilic acyl substitution, designated as BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). ucalgary.canih.gov
Step 1: The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. ucalgary.ca
Step 2: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OCH₂CH₃) as the leaving group. ucalgary.cabyjus.com
Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires a catalytic amount of a strong acid. wikipedia.org The mechanism is the reverse of Fischer esterification. youtube.com An excess of water is used to shift the equilibrium towards the carboxylic acid and alcohol products. wikipedia.org
The kinetics of ester hydrolysis are influenced by the electronic and steric nature of the substituents on both the acyl and alcohol portions of the ester. Electron-withdrawing groups on the acyl portion, like the nitro group in Ethyl 4-ethoxy-2-nitrobenzoate, make the carbonyl carbon more electrophilic and generally increase the rate of hydrolysis. cas.cz
Table 3: General Mechanisms of Ester Hydrolysis
| Condition | Catalyst/Reagent | Key Features | Mechanism Type |
|---|---|---|---|
| Basic | Stoichiometric NaOH or KOH | Irreversible; forms carboxylate salt | BAC2 (Nucleophilic Acyl Substitution) |
| Acidic | Catalytic H₂SO₄ or HCl | Reversible; equilibrium process | AAC2 (Reverse of Fischer Esterification) |
Transesterification Reactions and Equilibrium Studies
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base. For this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester (Alkyl 4-ethoxy-2-nitrobenzoate) and ethanol.
The reaction is an equilibrium process. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (often the more volatile alcohol, in this case, ethanol) from the reaction mixture as it forms. Enzymes, such as lipases, can also be used to catalyze transesterification reactions under mild conditions, as has been demonstrated for related nitrobenzoate esters. mdpi.comrsc.org
Formation of Amides and Other Carboxylic Acid Derivatives
The ester group can be converted to an amide through a reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as aminolysis, is a nucleophilic acyl substitution. However, the aminolysis of esters is generally a slow reaction because amines are less nucleophilic than hydroxide ions, and the alkoxide leaving group is more basic than the reactant amine. google.com
To facilitate the reaction, it is often necessary to use elevated temperatures, high pressures, or a catalyst. google.com For example, sodium methoxide (B1231860) has been used as a catalyst for the reaction of methyl 3-nitrobenzoate with ammonia. google.com Alternatively, the carboxylic acid can be activated using a coupling reagent. While this is typically done starting from the carboxylic acid itself, some methods exist for the direct conversion of esters. luxembourg-bio.com For instance, biocatalysts like acyltransferase from Mycobacterium smegmatis have been shown to efficiently catalyze amide formation from a vinyl 4-nitrobenzoate acyl donor. mdpi.com
Reactivity of the Ethoxy Group
Cleavage of the ethoxy group, an ether linkage, typically requires harsh reaction conditions. Acid-catalyzed cleavage, often with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), can proceed via a nucleophilic substitution mechanism where the ether oxygen is protonated, followed by attack of the halide ion on the ethyl group.
Decarboxylation, the removal of the carboxyl group, is not a typical reaction for the ethoxy group itself. However, under certain conditions, the entire ester functional group (ethyl...benzoate) can be hydrolyzed to a carboxylic acid, which could then potentially undergo decarboxylation, although this is generally difficult for aromatic carboxylic acids unless activated by other functional groups.
Photolytic cleavage has been observed in related nitrophenyl ethyl ethers. For instance, studies on 1-(2-nitrophenyl)ethyl ethers have shown that flash photolysis can lead to the formation of a hemiacetal intermediate, with the breakdown of this intermediate being the rate-limiting step for product release. researchgate.net
Further alkylation or functionalization of the ethoxy group is generally not a facile process. The ether oxygen is relatively unreactive towards electrophiles due to its stable bond with the aromatic ring and the ethyl group. While O-alkylation of phenols is a common reaction, the ethoxy group in this compound is already an ether and does not possess an acidic proton, making further alkylation challenging under standard conditions. Any attempts at functionalization would likely require specialized reagents or catalysts and may be complicated by competing reactions on the more reactive sites of the molecule, such as the aromatic ring or the nitro group.
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound is significantly influenced by the three substituents: the nitro group (-NO2), the ethoxy group (-OCH2CH3), and the ethyl ester group (-COOCH2CH3). The interplay between these groups dictates the pathways for both nucleophilic and electrophilic aromatic substitution.
The presence of a strong electron-withdrawing nitro group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this mechanism, a nucleophile attacks the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. libretexts.org The reaction is accelerated when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com
In this compound, the nitro group strongly activates the ring for SNAr. A potential leaving group would be a halide if present on the ring. Given the current structure, a nucleophile could potentially attack a carbon atom bearing one of the substituents, although displacement of an ethoxy or ester group is less common than displacement of a halide. The reaction is favored in polar aprotic solvents. vulcanchem.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Influence on SNAr | Rationale |
|---|---|---|
| Nitro Group | Strongly Activating | Stabilizes the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.comlibretexts.org |
| Leaving Group | Rate Determining | The stability of the leaving group anion affects the reaction rate. |
| Solvent | Significant | Polar aprotic solvents (e.g., DMF, DMSO) are preferred as they solvate the cation of the nucleophile but not the anion, increasing its nucleophilicity. |
| Nucleophile | Drives the reaction | Strong nucleophiles are required to attack the electron-deficient ring. |
Electrophilic aromatic substitution (EAS) on the ring of this compound is significantly disfavored due to the presence of the strongly deactivating nitro group and the deactivating ethyl ester group. msu.eduquora.com Both groups withdraw electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgyoutube.com The nitro group, in particular, can decrease the reactivity of the ring by a factor of more than 10 million compared to benzene. libretexts.org
Friedel-Crafts reactions, such as alkylation and acylation, are generally not successful on strongly deactivated rings like nitrobenzene (B124822). quora.comlibretexts.orgmsu.edu Therefore, attempting these reactions on this compound would likely result in no reaction. msu.edumsu.edu
The regioselectivity of any potential substitution reaction is governed by the directing effects of the existing substituents. These effects are a combination of inductive and resonance effects.
Ethoxy Group (-OCH2CH3): This is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org The lone pairs on the oxygen atom can stabilize the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
Nitro Group (-NO2): This is a strongly deactivating group and a meta-director. msu.edulibretexts.org It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions. msu.edu
Ethyl Ester Group (-COOCH2CH3): This is a deactivating group and a meta-director. Similar to the nitro group, it withdraws electron density from the ring.
In the case of this compound, the positions on the ring are influenced as follows:
The position ortho to the ethoxy group (C3) and ortho to the nitro group is sterically hindered and electronically deactivated by the adjacent nitro group.
The position meta to the ethoxy group (C5) is also meta to the nitro group and ortho to the ester group.
The position ortho to the ethoxy group (C5) is also meta to the nitro group.
Given the powerful deactivating nature of the nitro and ester groups, electrophilic substitution is highly unlikely. msu.eduquora.com If a reaction were to occur under extremely forcing conditions, the directing effects would be in conflict. The activating ethoxy group would direct ortho and para (the para position is already substituted), while the deactivating groups would direct meta. The outcome would be difficult to predict and likely result in a mixture of products.
For nucleophilic aromatic substitution, the nitro group's strong electron-withdrawing effect is the dominant factor, activating the ring for attack, particularly at the positions ortho and para to it. masterorganicchemistry.comlibretexts.org
Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence | Reactivity Effect |
|---|---|---|---|
| -OCH2CH3 (Ethoxy) | Electron-donating (resonance), Electron-withdrawing (inductive) | ortho, para | Activating |
| -NO2 (Nitro) | Electron-withdrawing (resonance and inductive) | meta | Strongly Deactivating msu.edulibretexts.org |
| -COOCH2CH3 (Ethyl Ester) | Electron-withdrawing (resonance and inductive) | meta | Deactivating |
Advanced mechanistic studies are crucial for understanding the reactivity of complex organic molecules like this compound. By employing a combination of experimental and theoretical techniques, chemists can map out reaction pathways, characterize fleeting intermediates, and analyze the energetic landscapes of chemical transformations. This section delves into the sophisticated methods used to elucidate the reaction mechanisms involving this nitroaromatic ester.
**3.5. Advanced Mechanistic Elucidation Studies
The intricate nature of reactions involving substituted nitroaromatics necessitates advanced analytical and computational methods to understand their behavior at a molecular level. These studies provide deep insights into the factors governing reaction rates, selectivity, and the formation of products.
The reactivity of this compound is largely dictated by its two primary functional groups: the nitro group and the ester group, attached to a substituted benzene ring. The reduction of the nitro group is a common and mechanistically rich transformation. This process does not occur in a single step but proceeds through a series of intermediates. libretexts.org
The generally accepted pathway for the reduction of a nitroarene (ArNO₂) to the corresponding amine (ArNH₂) involves the sequential addition of electron pairs and protons. Key intermediates in this process have been identified through various studies, including those on model compounds like nitrobenzene. The typical sequence involves the formation of a nitroso compound (Ar-N=O) followed by a hydroxylamine derivative (Ar-NHOH), which is then further reduced to the amine. libretexts.orgunimi.it
In catalytic hydrogenation, for instance, using a platinum catalyst, the proposed mechanistic pathway involves several distinct surface-adsorbed intermediates. A Density Functional Theory (DFT) study on nitrobenzene reduction identified the following sequence of intermediates on a Pt(111) surface lboro.ac.uk:
C₆H₅NOOH*
C₆H₅N(OH)₂*
C₆H₅NOH* (a nitroso intermediate analog)
C₆H₅NHOH* (a hydroxylamine intermediate)
C₆H₅NH*
In other catalytic systems, different intermediates may be crucial. For example, in certain nickel-catalyzed reductive coupling reactions of nitroarenes, a highly reactive Ni(II) nitrene intermediate has been proposed. rsc.org Under alkaline conditions, base-induced reactions between the nitroso and hydroxylamine intermediates can also occur, leading to bimolecular products such as azoxy, azo, and hydrazo compounds. libretexts.org For this compound, these findings imply that reactions targeting the nitro group will likely proceed through analogous nitroso and hydroxylamine intermediates, the stability and reactivity of which are modulated by the ethoxy and ethyl ester substituents on the aromatic ring.
Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction's rate-determining step. wikipedia.orglibretexts.org By replacing an atom with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H), subtle changes in reaction rates can be measured, providing information about bond breaking or formation at that position in the transition state. wikipedia.org
While specific KIE studies on this compound are not prominently documented, analysis of related systems provides significant insight. For instance, in nucleophilic aromatic substitution (SₙAr) reactions, a common pathway for nitroaromatics, KIEs can elucidate the mechanism. A study of the reaction between Z-thiophenyl 4-nitrobenzoates and various pyridines revealed curved Brønsted plots. acs.org This curvature indicates a change in the rate-determining step: for weakly basic pyridines, the breakdown of the tetrahedral Meisenheimer intermediate is rate-limiting, while for strongly basic pyridines, the initial formation of the intermediate becomes the slow step. acs.org
Furthermore, Hammett-type kinetic studies offer another avenue for transition state analysis by correlating reaction rates with the electronic properties of substituents. In a study on the catalytic reduction of various substituted nitroarenes, a positive Hammett correlation (ρ ≈ +0.9) was observed. mdpi.com This positive value signifies that electron-withdrawing substituents accelerate the reaction, which suggests a buildup of negative charge in the transition state of the rate-determining step. mdpi.com This is consistent with a mechanism where nucleophilic attack or electron transfer to the nitroaromatic ring is a key kinetic event.
| Substituent (X) | σ (Hammett Constant) | Relative Rate (kₓ/kₕ) |
| 4-COOMe | 0.45 | 25.0 |
| 3-CN | 0.56 | 6.0 |
| 4-Br | 0.23 | 4.5 |
| 4-Cl | 0.23 | 1.4 |
| H | 0.00 | 1.0 |
| 4-Me | -0.17 | 0.9 |
| 4-MeO | -0.27 | 0.7 |
| 3-NH₂ | -0.16 | 0.2 |
Table 1: Hammett-type kinetic data for the reduction of substituted nitroarenes, showing the effect of electron-withdrawing and electron-donating groups on the relative reaction rate. Data sourced from a study on Ag-catalyzed reduction. mdpi.com
These examples demonstrate how kinetic analyses of related nitrobenzoate systems can be used to infer the nature of the transition state for reactions involving this compound, predicting how changes in reactants or conditions will influence reaction rates and mechanisms.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of complex reactions. These theoretical studies can identify stable intermediates and transition states, calculate activation energy barriers, and provide a detailed, atomistic picture of the reaction pathway. rajpub.com
| Reaction Step | Activation Energy (eV) |
| C₆H₅NO₂* → C₆H₅NOOH | 0.75 |
| C₆H₅NOOH → C₆H₅N(OH)₂ | 0.46 |
| C₆H₅N(OH)₂ → C₆H₅NOH* + H₂O | 0.45 |
| C₆H₅NOH* → C₆H₅NHOH | 0.23 |
| C₆H₅NHOH → C₆H₅NH* + H₂O | 0.73 |
| C₆H₅NH* → C₆H₅NH₂* | 0.25 |
Table 2: Calculated activation energy barriers for the elementary steps in the reduction of nitrobenzene on a Pt(111) surface, as determined by DFT calculations. lboro.ac.uk
Other computational studies have explored different reaction types. A theoretical study of the electrophilic chlorination of nitrobenzene successfully located six stationary points on the potential energy surface, including the key Wheland intermediate, confirming that its stability governs the observed meta-selectivity of the reaction. rajpub.com Similarly, computational models have been used to correlate the reduction potentials of para-substituted nitrobenzenes with their electronic properties, demonstrating that the electron-donating or -withdrawing nature of the substituent directly influences the ease of reduction. nih.gov These modeling approaches are directly applicable to this compound to predict its behavior in various transformations, from catalytic reduction to electrophilic substitution.
Advanced Spectroscopic Characterization and Structural Elucidation for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural assignment and verification of ethyl 4-ethoxy-2-nitrobenzoate. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom within the molecular structure.
The purity of a sample can also be assessed using NMR. Quantitative NMR (qNMR) spectroscopy, for instance, allows for the determination of the assay "as is," which is the purity of the substance in its natural state. seishin-syoji.co.jp High-performance liquid chromatography (HPLC) is another method that can be used to analyze the compound. sielc.com
¹H NMR Spectral Data:
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the expected signals would correspond to the aromatic protons and the protons of the two ethoxy groups. The integration of these signals confirms the number of protons in each environment.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic-H | 7.0 - 8.0 | m | - |
| -OCH₂CH₃ (ester) | ~4.4 | q | ~7.1 |
| -OCH₂CH₃ (ether) | ~4.1 | q | ~7.0 |
| -OCH₂CH₃ (ester) | ~1.4 | t | ~7.1 |
¹³C NMR Spectral Data:
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).
Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~165 |
| Aromatic C-O | ~160 |
| Aromatic C-NO₂ | ~149 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-COOR | ~125 |
| -OCH₂CH₃ (ester) | ~62 |
| -OCH₂CH₃ (ether) | ~64 |
| -OCH₂CH₃ (ester) | ~14 |
For more complex molecules or to definitively confirm assignments, two-dimensional (2D) NMR techniques are employed. rsc.org These experiments provide correlation data between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between coupled protons, typically those on adjacent carbon atoms. mnstate.eduyoutube.com It is instrumental in tracing out the spin systems within the molecule, for instance, confirming the connectivity within the ethyl groups and identifying neighboring protons on the aromatic ring. emerypharma.com
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. youtube.com It allows for the direct assignment of a carbon resonance based on the chemical shift of the proton attached to it.
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comemerypharma.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.com For example, the protons of the ethyl ester group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to various carbons in the ring, confirming the substitution pattern.
Variable temperature (VT) NMR studies can provide insights into dynamic processes occurring within the molecule, such as the rotation of substituents or conformational changes. rsc.orgresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, dynamic processes may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal. Analysis of this data can provide thermodynamic parameters for the conformational changes. researchgate.net
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ualberta.ca These techniques are particularly useful for identifying the presence of specific functional groups. liverpool.ac.uk
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its functional groups.
Carbonyl (C=O) Stretch: A strong absorption band characteristic of the ester carbonyl group is expected in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The exact position can be influenced by the electronic effects of the substituents on the aromatic ring.
Nitro (NO₂) Group Stretches: The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch, usually found around 1520-1560 cm⁻¹, and a symmetric stretch, typically appearing in the 1345-1385 cm⁻¹ region.
C-O Stretches: The C-O stretching vibrations of the ester and ether linkages will appear in the fingerprint region of the IR spectrum, generally between 1000 and 1300 cm⁻¹.
Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range.
Interactive Table: Characteristic IR and Raman Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Ester C=O | Stretch | 1720 - 1740 |
| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 |
| Nitro NO₂ | Symmetric Stretch | 1345 - 1385 |
| Ether/Ester C-O | Stretch | 1000 - 1300 |
| Aromatic C=C | Stretch | 1450 - 1600 |
While this compound does not possess a high degree of symmetry, analysis of its vibrational modes can still provide conformational information. The number of observed IR and Raman active bands can be compared with theoretical predictions for different possible conformations. researchgate.netmkjc.in Computational methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and intensities for different conformers. researchgate.net By comparing the calculated spectra with the experimental data, it may be possible to determine the most stable conformation of the molecule in the solid state or in solution.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
Elucidation of Fragmentation Pathways
In mass spectrometry, particularly under electron ionization (EI), a molecule undergoes fragmentation into smaller, characteristic charged species. The analysis of these fragments provides a "fingerprint" that helps to piece together the original molecular structure. While specific experimental fragmentation data for this compound is not extensively published, a theoretical pathway can be proposed based on the known fragmentation patterns of related aromatic esters and nitro compounds. researchgate.net
The molecular ion [M]•+ would be observed at an m/z corresponding to the molecular weight of the compound (239.08 g/mol ). Key fragmentation steps would likely include:
Loss of the Ethoxy Radical: Cleavage of the ester's C-O bond can result in the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), leading to the formation of a stable acylium ion.
Loss of Ethylene (B1197577): A common rearrangement (McLafferty rearrangement if a gamma-hydrogen is available, or simple elimination) can lead to the expulsion of a neutral ethylene molecule (C₂H₄, 28 Da) from the ethyl ester group, resulting in a carboxylic acid fragment ion.
Cleavage of the 4-Ethoxy Group: The ether linkage at the 4-position can also fragment, typically through the loss of an ethylene molecule (28 Da) to form a phenol (B47542) derivative or the loss of an ethoxy radical (45 Da).
Nitro Group Fragmentation: The nitro group can fragment through the loss of •NO (30 Da) or •NO₂ (46 Da), which are characteristic cleavages for nitroaromatic compounds.
A plausible fragmentation pattern is detailed in the table below.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Initial Ion (m/z) | Neutral Loss | Mass of Loss (Da) | Resulting Fragment Ion (m/z) | Fragment Identity |
|---|---|---|---|---|
| 239 | C₂H₅O• | 45 | 194 | 4-ethoxy-2-nitrobenzoyl cation |
| 239 | C₂H₄ | 28 | 211 | [M - ethylene]•+ from ester |
| 239 | NO₂• | 46 | 193 | [M - nitro]•+ |
| 211 | C₂H₄ | 28 | 183 | [M - 2x ethylene]•+ |
Accurate Mass Determination for Elemental Composition Confirmation
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements of the parent ion, often to four or five decimal places. This accuracy is sufficient to distinguish between molecules that have the same nominal mass but different elemental compositions.
For this compound, the molecular formula is C₁₁H₁₃NO₅. The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O), is 239.0794 Da. An experimental HRMS measurement would aim to match this value within a very narrow tolerance, typically less than 5 parts per million (ppm). Confirmation of this exact mass provides unequivocal evidence for the compound's elemental formula, distinguishing it from any potential isomers or other compounds with the same integer mass.
Table 2: HRMS Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₅ |
| Theoretical Monoisotopic Mass | 239.0794 Da |
| Typical HRMS Tolerance | < 5 ppm |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which induces electronic transitions between molecular orbitals. libretexts.org It is particularly useful for analyzing compounds with chromophores, such as conjugated π-systems. tanta.edu.eg
Electronic Transitions and Conjugation Effects
The structure of this compound contains several features that give rise to a characteristic UV-Vis spectrum. The primary chromophore is the nitrobenzene (B124822) system, which is in conjugation with the carbonyl group of the ester. This extended conjugated system allows for π→π* transitions, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically high-intensity and are expected to be the dominant feature in the spectrum. libretexts.orgtanta.edu.eg
The two ethoxy groups and the oxygen atoms of the ester and nitro functionalities possess non-bonding electrons (n-electrons). These can undergo lower-energy n→π* transitions, where an electron from a non-bonding orbital is promoted to a π* antibonding orbital. libretexts.org These transitions are "symmetry forbidden" and thus result in much weaker absorption bands, often appearing as shoulders on the more intense π→π* peaks. elte.hu
The ethoxy group at the 4-position acts as an auxochrome, a substituent that modifies the absorption of a chromophore. As an electron-donating group, it can push electron density into the aromatic ring, which tends to shift the absorption maximum (λmax) to a longer wavelength (a bathochromic or "red" shift). tanta.edu.eg For related nitrobenzoate compounds, absorption maxima are often observed in the 250-300 nm range. rsc.org
Quantitative Analysis in Research Contexts
UV-Vis spectroscopy is a powerful tool for the quantitative determination of a compound's concentration in solution, governed by the Beer-Lambert Law. This law states that for a given wavelength, the absorbance of a sample is directly proportional to its concentration and the path length of the light through the sample.
In a research context, a quantitative method for this compound would involve:
Selection of λmax: The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity and minimize interference.
Preparation of Standards: A series of solutions with precisely known concentrations of the purified compound are prepared.
Generation of a Calibration Curve: The absorbance of each standard solution is measured at the selected λmax, and the results are plotted as absorbance versus concentration. This should yield a linear relationship.
Analysis of Unknown Sample: The absorbance of a sample with an unknown concentration is measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.
This method is frequently used in conjunction with techniques like High-Performance Liquid Chromatography (HPLC), where a UV detector monitors the effluent from the column at a fixed wavelength to quantify the analyte. jocpr.com
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's connectivity and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
As of this writing, a search of public crystallographic databases, such as the Cambridge Structural Database (CSD), does not yield a deposited crystal structure for this compound.
However, were a single-crystal X-ray diffraction study to be performed, it would provide invaluable data, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the benzene (B151609) ring and the spatial orientation of the ethyl ester, ethoxy, and nitro substituents. For instance, it would reveal the dihedral angle between the plane of the nitro group and the plane of the benzene ring, which is often slightly twisted in similar structures. nih.gov
Crystal Packing: Information on how individual molecules arrange themselves in the crystal lattice. This includes identifying and quantifying intermolecular forces such as C-H···O hydrogen bonds, dipole-dipole interactions, and van der Waals forces that stabilize the solid-state structure.
Lattice Parameters: The dimensions of the unit cell (the basic repeating unit of the crystal) and the crystal system (e.g., monoclinic, orthorhombic), as has been determined for closely related molecules. nih.govresearchgate.net
This technique remains the gold standard for absolute structure elucidation in the solid state.
Determination of Solid-State Molecular Structure and Stereochemistry
The determination of the precise three-dimensional arrangement of atoms in the solid state for this compound through techniques such as single-crystal X-ray diffraction has not been reported in available scientific literature. Consequently, detailed crystallographic data, which would include unit cell dimensions, space group, and precise atomic coordinates, are not available.
Without experimental structural data, a definitive analysis of the compound's stereochemistry in the solid state, including conformational details of the ethoxy and nitrobenzoate moieties, cannot be conducted. While computational modeling could provide theoretical insights into the molecule's preferred conformation, such studies specific to this compound were not found in the surveyed literature.
Analysis of Crystal Packing and Intermolecular Interactions
An analysis of the crystal packing and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking, is contingent on the availability of crystallographic data. As no such data has been published for this compound, a detailed discussion of its crystal lattice and the forces governing its assembly in the solid state is not possible at this time. Studies on closely related nitrobenzoate and ethoxybenzoate derivatives have been conducted, but in the absence of specific data for the title compound, any extrapolation would be speculative.
Computational and Theoretical Chemistry Studies of Ethyl 4 Ethoxy 2 Nitrobenzoate
Electronic Structure Analysis
The arrangement of electrons within a molecule dictates its chemical reactivity, polarity, and spectroscopic properties. Computational methods provide a detailed description of the electronic structure.
Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. schrodinger.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. schrodinger.com
For Ethyl 4-ethoxy-2-nitrobenzoate, the ethoxy group acts as an electron-donating group, while the nitro and ester groups are strongly electron-withdrawing. This electronic profile dictates the localization of the FMOs. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atom of the ethoxy group. Conversely, the LUMO is predicted to be centered on the electron-deficient nitro group and the adjacent aromatic carbons. acs.orgresearchgate.net
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as less energy is required for electronic excitation. schrodinger.com Computational studies on similar nitroaromatic compounds can provide an estimate for these energy values. thaiscience.infojlu.edu.cn
Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The following data are predictive values based on DFT calculations of analogous substituted nitroaromatic compounds.
| Parameter | Predicted Value (eV) | Implication |
| E(HOMO) | ~ -7.0 eV | Corresponds to ionization potential; ability to donate electrons. |
| E(LUMO) | ~ -2.5 eV | Corresponds to electron affinity; ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and moderate reactivity. |
The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. walisongo.ac.id Different potential values are represented by colors: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). walisongo.ac.id
For this compound, the MEP map is expected to show significant negative potential (red/yellow) localized around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the ester group. These are the primary sites for interaction with electrophiles. Regions of positive potential (blue) would be found near the hydrogen atoms of the aromatic ring and the ethyl groups, indicating their susceptibility to nucleophilic interaction.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, which helps in the structural elucidation of compounds.
DFT calculations can be used to predict various spectroscopic parameters, providing theoretical spectra that can be compared with experimental results for validation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). liverpool.ac.uk This method has shown good agreement with experimental values for a wide range of organic molecules. nih.govresearchgate.net
Furthermore, the calculation of harmonic vibrational frequencies can be used to predict the Infrared (IR) spectrum of the molecule. koreascience.kr The predicted frequencies correspond to the stretching and bending modes of the various functional groups, such as the characteristic stretches for the C=O (ester), N-O (nitro), and C-O (ether) bonds.
Table 3: Overview of Predictable Spectroscopic Data via Computational Methods
| Spectroscopic Technique | Predicted Parameters | Common Computational Method |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts (δ) | DFT with GIAO |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (Harmonic Frequency Analysis) |
| UV-Visible Spectroscopy | Electronic Transitions (λ_max) | Time-Dependent DFT (TD-DFT) |
Calculated NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.ma This method, often employed with Density Functional Theory (DFT), provides theoretical chemical shifts for ¹H and ¹³C nuclei that can be compared with experimental data to confirm molecular structures. imist.ma
For this compound, the GIAO method would be used to predict the chemical shifts of the various hydrogen and carbon atoms in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. imist.ma For instance, the B3LYP functional with a 6-311G(d,p) basis set is a common choice that provides a good balance between accuracy and computational cost. science.gov
The calculated shifts would be compared to experimental values, which for similar benzoate (B1203000) derivatives, show distinct signals for the aromatic protons, the ethyl ester protons, and the ethoxy group protons. rsc.org The correlation between the theoretical and experimental data helps in the definitive assignment of the spectral peaks.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) This table is illustrative and based on typical values for similar structures, as specific GIAO calculations for this compound are not available.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | 115 - 135 |
| O-CH₂ (ester) | ~4.4 | ~62 |
| CH₃ (ester) | ~1.4 | ~14 |
| O-CH₂ (ethoxy) | ~4.1 | ~64 |
| CH₃ (ethoxy) | ~1.4 | ~15 |
| C=O (ester) | - | ~165 |
| C-NO₂ | - | ~148 |
| C-O (ethoxy) | - | ~155 |
Simulated IR and Raman Spectra for Vibrational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying functional groups and understanding the vibrational modes of a molecule. scirp.org Computational simulations of these spectra using methods like DFT can aid in the assignment of experimental bands. arxiv.org
For this compound, a vibrational analysis would reveal characteristic frequencies for its functional groups. The simulation would calculate the harmonic vibrational frequencies and their corresponding IR and Raman intensities. nepjol.info
Key Vibrational Modes for this compound:
C=O Stretch: A strong band in the IR spectrum, typically around 1720 cm⁻¹, corresponding to the ester carbonyl group.
NO₂ Stretches: Asymmetric and symmetric stretching vibrations of the nitro group, usually appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
C-O Stretches: Vibrations from the ester and ether linkages, found in the 1250-1000 cm⁻¹ region.
Aromatic C-H and C=C Stretches: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Table 2: Simulated Vibrational Frequencies (Illustrative) This table is illustrative and based on characteristic frequencies for the functional groups present.
| Vibrational Mode | Simulated Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Medium |
| C=O Stretch (Ester) | 1725 - 1705 | Strong | Medium |
| Aromatic C=C Stretch | 1610 - 1580 | Medium | Strong |
| NO₂ Asymmetric Stretch | 1540 - 1520 | Strong | Medium |
| NO₂ Symmetric Stretch | 1360 - 1340 | Strong | Strong |
| C-O-C Stretch (Ether & Ester) | 1280 - 1050 | Strong | Medium |
Reaction Mechanism Modeling
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including identifying transition states and calculating energy barriers.
For a reaction involving this compound, such as nucleophilic aromatic substitution or reduction of the nitro group, computational methods can be used to map the entire reaction pathway. This involves locating the structures of the reactants, products, and any intermediates, as well as the transition state connecting them.
The process typically starts with an initial guess for the transition state structure, which is then optimized using algorithms designed to find saddle points on the potential energy surface. Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that it connects the desired reactants and products.
The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It is a crucial parameter that determines the reaction rate. DFT calculations are commonly used to compute the energies of the stationary points along the reaction coordinate, from which the activation energy can be derived.
Intermolecular Interactions and Aggregation Studies
The way molecules interact with each other in the solid state and in solution is governed by non-covalent interactions.
Although this compound does not have strong hydrogen bond donors, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. In the presence of suitable donor molecules, weak C-H···O hydrogen bonds could form.
More significantly, the aromatic ring of this compound can participate in π-π stacking interactions. smolecule.com These interactions, where the electron-rich π systems of adjacent aromatic rings align, are important in determining the crystal packing of the molecule. The presence of the electron-withdrawing nitro group and the electron-donating ethoxy group on the benzene ring will influence the nature and strength of these stacking interactions. Computational analysis can quantify the energy of these interactions and predict the preferred packing arrangements in the solid state.
Applications As a Chemical Intermediate and Synthetic Building Block
Precursor in the Synthesis of Functionalized Aromatic Compounds
Ethyl 4-ethoxy-2-nitrobenzoate is a versatile precursor for synthesizing a variety of functionalized aromatic compounds. The substituents on the benzene (B151609) ring can either be modified or can direct the introduction of new functional groups onto the ring.
The primary transformations involve the reduction of the nitro group and the hydrolysis or amidation of the ester. The nitro group is highly susceptible to reduction under various conditions, most commonly through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), to yield the corresponding aniline (B41778) derivative, ethyl 4-amino-2-ethoxybenzoate. This transformation is crucial as it introduces a nucleophilic amino group, which opens up a vast array of subsequent reactions such as diazotization, acylation, and condensation.
The electron-donating amino group in the resulting product strongly influences the reactivity of the aromatic ring, while the ortho-relationship between the new amino group and the ester can facilitate intramolecular interactions and cyclization reactions. The ester group itself can be hydrolyzed to the corresponding carboxylic acid, 4-ethoxy-2-nitrobenzoic acid, which can then participate in reactions typical of carboxylic acids. The strategic placement of the ethoxy and nitro groups also influences the regioselectivity of further electrophilic aromatic substitution reactions.
Table 1: Key Transformations of this compound Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group | Significance |
| Nitro (-NO₂) | Reduction | H₂, Pd/C; SnCl₂, HCl | Amino (-NH₂) | Introduces a versatile nucleophilic group for further synthesis. |
| Ethyl Ester (-COOEt) | Hydrolysis | NaOH, H₂O/EtOH | Carboxylic Acid (-COOH) | Forms the parent acid for salt formation or other acid-specific reactions. |
| Ethyl Ester (-COOEt) | Aminolysis | R-NH₂, Heat | Amide (-CONHR) | Creates amide derivatives with potential biological activity. |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Nucleophiles (e.g., alkoxides) | Substituted Benzene | The nitro group activates the ring for substitution reactions. |
Role in the Construction of Heterocyclic Systems
The functional group array of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and materials.
The synthesis of nitrogen-containing heterocycles is a prominent application of this building block. kit.edu The reduction of the nitro group to an amine is typically the first step, yielding a 1,2-amino-ester substituted benzene ring. This ortho-amino ester is a classic precursor for the synthesis of various heterocycles. For instance, derivatives of this compound can be used to create triazole rings. In a related example, a derivative of ethyl 4-ethoxy-3-nitrobenzoate was converted into a dithiocarbamate, which then underwent cyclization to produce a 4-amino-5-(substituted phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. ugm.ac.id Furthermore, the general class of nitro-alkenes, related to derivatives of this compound, can undergo zinc-catalyzed [4+2] cycloaddition reactions to form medicinally valuable piperidines. mountainscholar.org
This compound is particularly useful for constructing fused heterocyclic systems, where a new ring is built onto the existing benzene ring. The synthesis of quinolines, benzoxazines, and benzothiazines often relies on precursors with similar substitution patterns.
A general strategy involves the initial reduction of the nitro group to an amine. The resulting ortho-aminobenzoate derivative can then react with appropriate reagents to form a fused ring. For example, reductive cyclization of a related 2-nitrobenzoate (B253500) derivative with iron in acetic acid has been used to synthesize 3-oxo-3,4-dihydro-2H-benzo[b] kit.eduoxazine systems. nih.gov Similarly, reaction with sulfonamides can lead to the formation of 2,1-benzothiazine derivatives. vulcanchem.com The synthesis of fused pyrimidine (B1678525) systems is another area where such precursors are valuable. derpharmachemica.com
Table 2: Examples of Fused Heterocyclic Systems from Nitrobenzoate Precursors
| Precursor Type | Key Reaction | Fused Ring System | Potential Application Area |
| ortho-Nitro Ester | Reductive Cyclization | Benzoxazinone | PARP1 Inhibitors. nih.gov |
| ortho-Nitro Ester | Reduction, Cyclization with Sulfonamides | Benzothiazine | Pharmaceutical intermediates. vulcanchem.com |
| ortho-Amino Ester | Condensation with β-diketones | Quinolone | Antibacterials |
| ortho-Nitro Thiophenol | Cyclization | Benzothiazole | Anticancer agents. science.gov |
Preparation of Complex Organic Molecules through Multi-Step Synthesis
The utility of this compound extends to its role in longer, multi-step synthetic sequences to produce complex target molecules. Its pre-installed functional groups allow for controlled, sequential reactions.
While specific cascade reactions starting directly from this compound are not extensively documented, its derivatives are suitable substrates for such processes. Cascade or domino reactions, where multiple bonds are formed in a single operation without isolating intermediates, are highly efficient. For example, related bifunctional compounds like 2-mercaptobenzaldehydes can participate in organocatalytic domino sulfa-Michael/aldol reactions to asymmetrically synthesize complex thiochromane derivatives. acs.org A derivative of this compound, after conversion of the nitro and ester groups, could be designed to undergo similar domino reactions to rapidly build molecular complexity.
The synthesis of single-enantiomer compounds is critical in the pharmaceutical industry. While direct asymmetric transformations involving this compound are not prominently reported, its structure is amenable to modern asymmetric synthesis methodologies. Derivatives of this compound could be employed in catalyst-controlled enantioselective reactions. For instance, the general strategy of using chiral bifunctional amine-thiourea catalysts has been successful in the asymmetric domino reactions of similar aromatic substrates to produce chiral spiro-thiochromans and tetrahydrothiophenes with excellent enantioselectivity. acs.org This suggests that derivatives of this compound could serve as prochiral substrates in similar organocatalyzed or metal-catalyzed asymmetric transformations to yield valuable chiral building blocks or final products.
Derivatization for Structure-Reactivity Relationship Studies
Systematic Chemical Modifications to Explore Chemical Space
Systematic modification of this compound involves the targeted transformation of its primary functional groups. These reactions are pivotal for creating a library of derivatives, where each new compound represents a specific vector in chemical space originating from the parent molecule. The primary modifications focus on the reduction of the nitro group, hydrolysis of the ester, and substitution of the ethoxy group.
Modification of the Nitro Group:
The electron-withdrawing nitro group is a dominant feature of the molecule and a key site for derivatization. Its reduction to an amino group is a fundamental transformation that dramatically alters the electronic character of the aromatic ring, converting the substituent from strongly electron-withdrawing to electron-donating. This change significantly impacts the reactivity of the entire molecule. Several methods are employed for this reduction, each with distinct advantages.
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst is a highly efficient method, often providing high yields (>90%) under mild conditions (e.g., 25°C, 1 atm H₂). This clean reaction is preferable for substrates sensitive to harsh acidic conditions.
Metal-Acid Systems: Traditional methods like using iron powder in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are also effective. The Fe/HCl system typically requires higher temperatures (60–80°C) and longer reaction times, yielding the corresponding 4-ethoxy-2-aminobenzoic acid.
Modification of the Ester and Alkoxy Groups:
The ester and ethoxy groups provide further opportunities for derivatization, primarily through hydrolysis or substitution reactions.
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (4-ethoxy-2-nitrobenzoic acid). This transformation increases the acidity of the molecule and alters its solubility profile.
Nucleophilic Aromatic Substitution: The ethoxy group can be cleaved under certain conditions, such as heating with aqueous sodium hydroxide (B78521), to yield a hydroxyl group (4-hydroxy-2-nitrobenzoic acid). The reactivity of this position is influenced by steric factors; for instance, the ethoxy group exhibits slightly reduced substitution efficiency compared to a smaller methoxy (B1213986) analogue due to greater steric hindrance.
These systematic modifications allow researchers to fine-tune properties such as lipophilicity, electronic distribution, and steric profile, which are critical for establishing clear structure-reactivity relationships. The resulting derivatives serve as versatile intermediates for synthesizing more complex molecules.
Table 1: Systematic Modifications of the this compound Scaffold This interactive table summarizes key derivatization reactions, the resulting products, and their impact on molecular properties.
| Functional Group Modified | Reaction Type | Reagents/Conditions | Product | Impact on Reactivity and Properties | Citation |
|---|---|---|---|---|---|
| Nitro Group (-NO₂) | Reduction | H₂/Pd-C, 25°C, 1 atm | 4-Ethoxy-2-aminobenzoic acid | Converts electron-withdrawing group to electron-donating; increases nucleophilicity of the ring; serves as a key building block. | |
| Nitro Group (-NO₂) | Reduction | Fe/HCl (aqueous), 60-80°C | 4-Ethoxy-2-aminobenzoic acid | Effective but requires harsher conditions and longer reaction times compared to catalytic hydrogenation. | |
| Ester Group (-COOEt) | Hydrolysis | Acid or Base Catalysis | 4-Ethoxy-2-nitrobenzoic acid | Increases acidity and polarity; alters solubility; enables further derivatization at the carboxyl group. |
| Ethoxy Group (-OCH₂CH₃) | Nucleophilic Aromatic Substitution | NaOH (10% aq.), 100°C | 4-Hydroxy-2-nitrobenzoic acid | Ethoxy group is hydrolyzed to a hydroxyl group; alters lipophilicity and hydrogen bonding capacity. | |
Derivatization Strategies and Analogue Chemistry of Ethyl 4 Ethoxy 2 Nitrobenzoate
Modifications of the Ester Moiety
The ethyl ester group is a versatile handle for structural modification, allowing for changes in steric bulk, electronic properties, and hydrogen bonding potential of this portion of the molecule.
Synthesis of Alkyl and Aryl Ester Homologs
The ethyl ester of 4-ethoxy-2-nitrobenzoate can be readily exchanged for other alkyl or aryl esters through transesterification. This reaction involves treating the parent ester with a different alcohol or phenol (B47542) in the presence of an acid or base catalyst. masterorganicchemistry.com
Acid-Catalyzed Transesterification: This method typically involves refluxing the ethyl ester with a large excess of the desired alcohol (e.g., methanol (B129727), isopropanol) and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is driven towards the product by using the new alcohol as the solvent. masterorganicchemistry.com
Base-Catalyzed Transesterification: Alternatively, a catalytic amount of a strong base, such as the corresponding alkoxide (e.g., sodium methoxide (B1231860) for the synthesis of the methyl ester), can be used. This reaction is also an equilibrium process, and the use of the alcohol as the solvent is advantageous. masterorganicchemistry.com
The synthesis of aryl esters can be achieved by reacting the ethyl ester with a phenol, a transformation that can be facilitated by earth-abundant alkali metal catalysts. rsc.org The reactivity in these transesterification reactions can be influenced by the steric hindrance of the incoming alcohol or phenol.
Table 1: Synthesis of Ester Homologs via Transesterification This table is interactive. Click on the headers to sort the data.
| Product Ester | Reagent (Alcohol/Phenol) | Catalyst Type | General Conditions |
|---|---|---|---|
| Methyl 4-ethoxy-2-nitrobenzoate | Methanol | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Reflux in excess methanol |
| Isopropyl 4-ethoxy-2-nitrobenzoate | Isopropanol | Acid (e.g., H₂SO₄) | Reflux in excess isopropanol |
| Phenyl 4-ethoxy-2-nitrobenzoate | Phenol | Alkali metal catalyst (e.g., K₂CO₃) | Heating with phenol |
| Benzyl (B1604629) 4-ethoxy-2-nitrobenzoate | Benzyl alcohol | Acid (e.g., H₂SO₄) | Reflux in excess benzyl alcohol |
Replacement with Carboxylic Acid, Amide, or Nitrile Functionalities
The ester group can be completely replaced by other key functionalities, significantly altering the molecule's chemical properties.
Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 4-ethoxy-2-nitrobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) with an aqueous base like sodium hydroxide (B78521), followed by acidic workup, is a common and effective method.
Amide: Amides are typically synthesized from the ester by aminolysis. This involves heating the ethyl ester with a primary or secondary amine. The reaction can be slow and may require elevated temperatures or the use of a catalyst. A more common route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to a more reactive acyl chloride (e.g., using thionyl chloride), and then reacting the acyl chloride with the desired amine.
Nitrile: The direct conversion of aromatic esters to nitriles can be a challenging transformation. However, modern synthetic methods have been developed for this purpose. For instance, a one-pot reaction using a system of molecular iodine and phosphorus trichloride (B1173362) (I₂/PCl₃) has been reported for the conversion of various esters to nitriles. acs.org This method offers a potential route to 4-ethoxy-2-nitrobenzonitrile (B3018533) from the ethyl ester.
Alterations of the Ethoxy Group
The ethoxy group at the 4-position is another key site for modification, influencing the lipophilicity and potential for hydrogen bonding of the molecule.
Introduction of Different Alkoxy or Phenoxy Groups
The introduction of different alkoxy or phenoxy groups typically requires a two-step process: cleavage of the existing ethyl ether to form the corresponding phenol, followed by a Williamson ether synthesis. khanacademy.orgwikipedia.orgchemistrytalk.org
The Williamson ether synthesis involves deprotonating the newly formed hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile. chemistrytalk.org This phenoxide is subsequently reacted with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide) or aryl halide (under specific catalytic conditions) to form the desired ether. khanacademy.orgwikipedia.org
Table 2: Synthesis of Ether Analogs via Williamson Ether Synthesis This table is interactive. Click on the headers to sort the data.
| Product Ether | Reagents | Base | General Conditions |
|---|---|---|---|
| Ethyl 4-methoxy-2-nitrobenzoate | Ethyl 4-hydroxy-2-nitrobenzoate, Methyl iodide | K₂CO₃ | Heating in a polar aprotic solvent (e.g., DMF) |
| Ethyl 4-benzyloxy-2-nitrobenzoate | Ethyl 4-hydroxy-2-nitrobenzoate, Benzyl bromide | NaH | Room temperature in an aprotic solvent (e.g., THF) |
| Ethyl 4-phenoxy-2-nitrobenzoate | Ethyl 4-hydroxy-2-nitrobenzoate, Fluorobenzene | K₂CO₃ | Requires specific catalytic conditions (e.g., copper catalysis) |
Cleavage of the Ether Linkage for Hydroxyl Formation
The conversion of the 4-ethoxy group to a 4-hydroxyl group is a critical transformation for further derivatization. This O-dealkylation of aryl ethyl ethers can be achieved using various reagents. Strong protic acids like HBr or HI can cleave aryl ethers, but may not be suitable due to the presence of the acid-sensitive ester group. Lewis acids, such as boron tribromide (BBr₃), are highly effective for cleaving aryl ethers at low temperatures and are often the reagent of choice for this transformation. Care must be taken to control the stoichiometry to avoid potential side reactions with the ester functionality.
Transformations Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group and a versatile synthetic handle that can be transformed into a variety of other functionalities, most commonly an amino group.
The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. A wide array of reagents can accomplish this, and many are chemoselective, leaving other functional groups like esters and ethers intact. wikipedia.org
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas and a metal catalyst. Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation. wikipedia.orgrsc.org The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure of hydrogen. This method is generally highly selective for the nitro group reduction. organic-chemistry.org
Metal/Acid Reduction: The classic Béchamp reduction, using iron filings in acidic medium (e.g., acetic acid or hydrochloric acid), is a widely used and cost-effective method. commonorganicchemistry.comresearchgate.net Other metal systems like tin (Sn) or tin(II) chloride (SnCl₂) in the presence of concentrated HCl are also very effective. wikipedia.org These methods are known for their excellent chemoselectivity, preserving ester functionalities. niscpr.res.inrsc.orgd-nb.info
The resulting amino group in Ethyl 2-amino-4-ethoxybenzoate is a nucleophilic center and a precursor for a vast range of further derivatizations, including diazotization reactions, amide and sulfonamide formation, and N-alkylation.
Table 3: Common Methods for the Reduction of the Nitro Group This table is interactive. Click on the headers to sort the data.
| Reagent System | Solvent | Key Advantages |
|---|---|---|
| H₂ / Pd/C | Ethanol, Ethyl Acetate | Clean reaction, high yield, high selectivity |
| Fe / HCl or Acetic Acid | Water, Ethanol | Cost-effective, highly chemoselective |
| SnCl₂·2H₂O / HCl | Ethanol | Mild conditions, good selectivity |
| Na₂S₂O₄ (Sodium Dithionite) | Water/Methanol | Mild, useful for sensitive substrates |
Reduction to Amino, Hydrazine (B178648), or Other Nitrogen-Containing Groups
The nitro group is a key functional handle on the this compound molecule, and its reduction opens up a vast landscape of chemical derivatization. The transformation of the nitro group into an amino group, a hydrazine moiety, or other nitrogen-containing functionalities is a cornerstone of its synthetic utility.
The most common derivatization is the reduction of the nitro group to a primary amine, yielding ethyl 4-ethoxy-2-aminobenzoate. This transformation can be achieved through various methods, including catalytic hydrogenation and chemical reduction. masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a widely used method for this conversion. wikipedia.org These reactions are typically carried out under a hydrogen atmosphere and offer high yields and clean conversions.
Chemical reduction provides an alternative to catalytic hydrogenation. Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. masterorganicchemistry.com Another milder option involves the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol, which has been shown to selectively reduce nitro groups in compounds like ethyl 4-nitrobenzoate (B1230335). orgsyn.org An electrochemical approach using a polyoxometalate redox mediator has also been demonstrated for the selective reduction of substituted nitrobenzenes, including ethyl-2-nitrobenzoate, to their corresponding anilines. acs.orgnih.gov
Beyond the synthesis of primary amines, the nitro group can be converted to other nitrogen-containing functionalities. Partial reduction under specific conditions can yield hydroxylamines. For instance, the use of zinc dust in an aqueous solution of ammonium chloride can reduce nitroarenes to N-arylhydroxylamines. wikipedia.org
The synthesis of hydrazine derivatives from this compound can be envisioned through multi-step sequences. One potential route involves the initial reduction of the nitro group to the corresponding aniline (B41778). The resulting ethyl 4-ethoxy-2-aminobenzoate could then be diazotized and subsequently reduced to form the corresponding hydrazine. A more direct approach for the synthesis of unsymmetrical hydrazines involves the cross-selective intermolecular reductive coupling of a nitroarene with an aniline in the presence of a phosphacycle catalyst and a hydrosilane. organic-chemistry.org
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Product | Notes |
| H₂, Pd/C (or PtO₂, Raney Ni) | Amine | Catalytic hydrogenation; generally high yield and selectivity. masterorganicchemistry.comwikipedia.org |
| Fe, HCl (or Sn, HCl) | Amine | Classic chemical reduction method. masterorganicchemistry.com |
| Indium, NH₄Cl | Amine | Milder conditions, selective for the nitro group. orgsyn.org |
| Zinc, NH₄Cl | Hydroxylamine (B1172632) | Partial reduction of the nitro group. wikipedia.org |
Further Substitution on the Nitro-Substituted Aromatic Ring
The introduction of additional substituents onto the aromatic ring of this compound is a key strategy for the synthesis of more complex analogues. The position of the new substituent is dictated by the directing effects of the groups already present on the ring: the ethoxy group, the nitro group, and the ethyl ester group.
The ethoxy group (-OEt) is an activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. cognitoedu.org Conversely, the nitro group (-NO₂) and the ethyl ester group (-COOEt) are deactivating groups and meta-directors, as they withdraw electron density from the ring. libretexts.orgyoutube.com
In the case of this compound, the directing effects of the substituents are in opposition. The powerful ortho, para-directing effect of the ethoxy group at position 4 would direct incoming electrophiles to positions 3 and 5. The meta-directing nitro group at position 2 would direct to position 5, and the meta-directing ethyl ester at position 1 would also direct to position 5. Therefore, electrophilic aromatic substitution is most likely to occur at the 5-position, which is activated by the ethoxy group and directed by the nitro and ester groups. A practical example of this is the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid from a related precursor, which indicates that nitration can indeed occur at the 5-position. prepchem.com
Systematic Introduction of Additional Substituents on the Aromatic Ring
The systematic functionalization of the aromatic ring of this compound allows for the fine-tuning of its chemical properties and the creation of a diverse library of analogues.
Halogenation, Alkylation, and Other Aromatic Functionalizations
Halogenation, such as chlorination or bromination, is a common electrophilic aromatic substitution reaction. Based on the directing effects discussed previously, the halogenation of this compound is expected to occur primarily at the 5-position. Standard halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would likely yield the corresponding 5-halo derivative.
Friedel-Crafts alkylation and acylation are important methods for forming carbon-carbon bonds with aromatic rings. ncert.nic.in However, these reactions are generally not effective on strongly deactivated rings. youtube.com The presence of two deactivating groups (nitro and ester) on the this compound ring would likely inhibit Friedel-Crafts reactions. Therefore, it may be necessary to first reduce the nitro group to the more activating amino group before attempting such substitutions.
Impact of Substituent Electronic and Steric Effects on Reactivity
The rate and regioselectivity of further substitutions on the this compound ring are profoundly influenced by both electronic and steric effects.
Steric Effects: Steric hindrance plays a crucial role in determining the outcome of substitution reactions on this polysubstituted ring. chemistrysteps.com The positions ortho to the ethoxy group are at C3 and C5. The C3 position is flanked by the bulky ethyl ester and nitro groups, making electrophilic attack at this position sterically hindered. The C5 position is adjacent to the ethoxy group and a hydrogen atom, making it more accessible to incoming electrophiles. This steric consideration further supports the prediction that electrophilic substitution will predominantly occur at the 5-position. The size of the incoming electrophile will also be a factor; larger electrophiles will be more susceptible to steric hindrance and will favor substitution at the less hindered C5 position. libretexts.org
Emerging Research Directions and Future Perspectives in Ethyl 4 Ethoxy 2 Nitrobenzoate Chemistry
Development of Novel and Efficient Synthetic Routes
The classical synthesis of ethyl 4-ethoxy-2-nitrobenzoate typically involves the nitration of 4-ethoxybenzoic acid followed by esterification, or the nitration of ethyl 4-ethoxybenzoate. nih.gov Research is now moving towards more efficient and selective methods that improve yield, reduce waste, and enhance safety.
One emerging strategy is the sequential functionalization of simpler precursors. This approach offers greater control over regioselectivity. For instance, a multi-step synthesis can begin with the nitration of a different starting material, like 4-ethoxybenzaldehyde (B43997), followed by oxidation to the corresponding carboxylic acid and subsequent esterification. A reported method involves the nitration of 4-ethoxybenzaldehyde using fuming nitric acid in acetic anhydride (B1165640), yielding 4-ethoxy-2-nitrobenzaldehyde, which is then oxidized with potassium permanganate (B83412) to form 4-ethoxy-2-nitrobenzoic acid. The final esterification step with ethanol (B145695) yields the target compound.
Another area of development focuses on optimizing the direct nitration of ethyl 4-ethoxybenzoate. Key to this approach is precise control over reaction conditions to maximize the yield of the desired ortho-nitro isomer. Research has shown that using fuming nitric acid in dichloromethane (B109758) at low temperatures (e.g., -10°C) can achieve high yields (85%) with excellent ortho-selectivity (94%).
| Strategy | Key Reagents | Reported Yield | Key Advantages |
|---|---|---|---|
| Direct Nitration of 4-Ethoxybenzoic Acid | Conc. HNO₃ / H₂SO₄ | 68–72% (crude) | Direct, fewer steps |
| Nitration of Ethyl 4-Ethoxybenzoate | Fuming HNO₃, CH₂Cl₂ | 85% | High yield and selectivity |
| Sequential Functionalization | 1. HNO₃/Ac₂O 2. KMnO₄ 3. Ethanol/Acid | Good overall yield (steps at 78%, 82%) | High purity and regiochemical control |
Exploration of New Catalytic Systems for Specific Transformations
The functional groups of this compound allow for a variety of chemical transformations, with the reduction of the nitro group to an amine being one of the most significant. This transformation is pivotal for producing intermediates for pharmaceuticals and other fine chemicals. researchgate.net While classical methods like using iron in acidic media are effective, they often require harsh conditions and generate significant waste.
Modern research is focused on catalytic hydrogenation, which offers a cleaner and more efficient alternative. Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for this transformation, enabling the reaction to proceed under mild conditions (e.g., room temperature, 1 atm H₂) with high yields (>90%). scirp.org The mechanism is understood to proceed through intermediate nitroso and hydroxylamine (B1172632) species. researchgate.net
Beyond nitro group reduction, new catalytic systems are being explored for the esterification step itself. While traditional Fischer esterification uses strong mineral acids, heterogeneous catalysts are gaining traction. scirp.org Research on the synthesis of the related ethyl 4-nitrobenzoate (B1230335) has demonstrated the efficacy of ultradispersed natural zeolite catalysts (e.g., H-MOR, H-HEU-M). scirp.orgresearchgate.net These solid acid catalysts are reusable, less corrosive, and can be combined with energy sources like microwave irradiation to accelerate the reaction, achieving yields up to 67%. researchgate.net The development of such systems for this compound could offer significant environmental and economic benefits.
| Transformation | Catalytic System | Conditions | Advantages | Reference Compound |
|---|---|---|---|---|
| Nitro Reduction | H₂ / Pd-C | 25°C, 1 atm H₂ | High yield (>90%), mild conditions, clean | 4-Ethoxy-2-nitrobenzoic acid |
| Nitro Reduction | Pd/Pt/Rh catalysts | - | High selectivity | Nitrobenzene (B124822) researchgate.net |
| Esterification | Ultradispersed Zeolites (H-MOR) | 80°C, Microwave | Reusable, environmentally friendly, good yield (67%) | Ethyl 4-nitrobenzoate researchgate.net |
Integration into Flow Chemistry and Continuous Manufacturing Processes
The transition from batch to continuous manufacturing is a major trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, such as nitrations.
For the synthesis of derivatives of this compound, continuous flow reactors have already shown significant promise. In the synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid, a tubular reactor for the oxidation step reduced the usage of potassium permanganate by 20% and cut the reaction time from 8 hours to 2 hours. Similarly, research on the synthesis of benzocaine (B179285) (derived from ethyl 4-nitrobenzoate) highlights the benefits of two-step continuous-flow processes. scirp.org
Applying this technology to the synthesis of this compound could offer several advantages:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with handling potent nitrating agents and controlling exothermic reactions.
Improved Efficiency: Precise control over parameters like temperature, pressure, and residence time can lead to higher conversions and selectivity. For example, a flow system for a related nitrobenzoate synthesis reduced reaction times from hours to minutes.
Scalability: Production can be easily scaled up by running the reactor for longer periods or by "numbering-up" (running multiple reactors in parallel).
Investigation of Solid-State Reactivity and Transformations
The solid-state properties of a chemical compound, such as its crystalline form (polymorphism), can have a profound impact on its physical properties and chemical reactivity. google.com Different polymorphs of the same compound can exhibit variations in solubility, melting point, stability, and dissolution rate. google.com
For this compound, research into its solid-state chemistry is an emerging area. Understanding its crystalline structure is crucial for controlling its purification via crystallization and for ensuring consistent quality in manufacturing processes. The study of polymorphs is particularly relevant for downstream applications, such as in pharmaceuticals or materials science, where the solid form of an intermediate can influence the properties of the final product. google.com While specific studies on the solid-state reactivity of this compound are not widely documented, the principles are well-established. Future research may focus on identifying and characterizing different crystalline forms and investigating how these different packings of molecules in the solid state affect their reactivity in solid-gas or solid-liquid reactions.
Advanced Analytical Methodologies for In-Situ Reaction Monitoring
The development of robust and efficient synthetic processes relies on a thorough understanding of reaction kinetics and mechanisms. Advanced analytical techniques that allow for real-time, in-situ monitoring are invaluable for process optimization and control.
For the synthesis and subsequent reactions of this compound, a suite of analytical methods is employed for characterization and quality control. The integration of these techniques into the reaction vessel for in-situ monitoring is a key area of future development.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing purity and monitoring reaction progress by taking aliquots from the reaction mixture. google.comescholarship.org The development of rapid HPLC methods or coupling HPLC systems directly to flow reactors can provide near-continuous data on reactant consumption and product formation.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: Spectroscopic techniques like NMR and IR are powerful tools for structural confirmation. Fiber-optic probes can be integrated into reactors to acquire IR or Raman spectra in real-time, tracking the disappearance of starting material peaks and the appearance of product peaks.
Mass Spectrometry (MS): Used for structural confirmation and identification of byproducts, MS can be coupled with GC or LC systems for detailed reaction mixture analysis. scirp.orgrsc.org
These advanced methodologies provide a continuous stream of data, enabling chemists to optimize reaction conditions, identify reaction intermediates, and ensure process safety and consistency. researchgate.net
Potential Applications in Advanced Materials Science (excluding material properties focus)
While this compound is primarily known as a synthetic intermediate, its derivatives are being explored for their role as building blocks in advanced materials. The unique combination of functional groups allows it to be incorporated into more complex molecular architectures for applications in materials science.
Polymer Intermediates: Ester derivatives of substituted nitrobenzoic acids are used as intermediates in the production of polymer stabilizers. The core structure can be chemically modified, for example, by reducing the nitro group and then reacting the resulting amine to form amide linkages, creating monomers for specialty polymers.
Precursors for Coatings: The compound serves as a precursor for molecules that can be incorporated into coatings to enhance durability and other functional properties. chemimpex.com
Organic Electronics: Aromatic nitro compounds are building blocks for various materials in organic electronics. While not directly applied, this compound could serve as a starting material for the synthesis of more complex molecules with specific electronic properties, such as those used in OLEDs or organic redox flow batteries. ambeed.combldpharm.com
The value of this compound in this context lies in its function as a versatile scaffold, which can be elaborated through well-established chemical transformations to generate novel molecules for materials science research. chemimpex.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-ethoxy-2-nitrobenzoate, and how do reaction conditions influence yield?
- Methodology : this compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, reacting 4-ethoxy-2-nitrobenzoic acid with ethanol in the presence of a catalyst like sulfuric acid under reflux conditions (60–80°C, 6–8 hours) yields the ester. Alternatively, sodium hydride (NaH) in tetrahydrofuran (THF) can activate the carboxyl group for ethylation .
- Key Considerations : Monitor reaction progress via TLC. Quench with ice-water to precipitate the product, followed by recrystallization from ethanol (yield: ~70–85%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm ester (δ ~4.3 ppm for CH₂CH₃, δ ~1.3 ppm for CH₃) and nitro group (δ ~8.2–8.5 ppm for aromatic protons adjacent to NO₂) .
- IR Spectroscopy : Detect ester C=O (~1720 cm⁻¹) and nitro group (~1520, 1350 cm⁻¹) stretches.
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₁H₁₃NO₅ (e.g., [M+H]⁺ = 252.1) .
Q. What purification methods are effective for isolating this compound?
- Methodology :
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures.
- Column Chromatography : Employ silica gel with a 3:7 ethyl acetate/hexane eluent. Monitor fractions by TLC (Rf ~0.5) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology : Perform single-crystal X-ray diffraction (SCXRD) and analyze using graph set theory (e.g., Etter’s rules). The nitro and ethoxy groups may form C–H···O interactions, creating chains (C(6) motifs) or rings (R₂²(8)), stabilizing the lattice .
- Tools : Use SHELXL for refinement and ORTEP-3 for visualization .
Q. What strategies resolve data contradictions during X-ray crystallographic refinement?
- Methodology :
- Twinning : Apply TWIN/BASF commands in SHELXL to model twinned data.
- Disorder : Refine split positions for ethoxy or nitro groups with constrained occupancy.
- Validation : Check R-factors (target: <0.05) and residual electron density maps .
Q. How does substituent positioning affect the compound’s reactivity in further functionalization?
- Case Study : The nitro group at position 2 directs electrophilic substitution to position 5. For example, bromination using Br₂/FeBr₃ yields ethyl 5-bromo-4-ethoxy-2-nitrobenzoate, confirmed by SCXRD .
- Mechanistic Insight : Nitro groups act as meta-directors, while ethoxy groups are para/ortho-directors. Competitive directing effects require DFT calculations (e.g., Gaussian) to predict regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
